(E)-4,4,5,5-Tetramethyl-2-(2-phenylprop-1-en-1-yl)-1,3,2-dioxaborolane
Description
(E)-4,4,5,5-Tetramethyl-2-(2-phenylprop-1-en-1-yl)-1,3,2-dioxaborolane is an organoboron compound that has garnered significant interest in the field of organic chemistry. This compound is characterized by its unique structure, which includes a boron atom integrated into a dioxaborolane ring, and a phenylprop-1-en-1-yl group. The presence of the boron atom makes it a valuable reagent in various chemical reactions, particularly in the formation of carbon-carbon bonds.
Properties
Molecular Formula |
C15H21BO2 |
|---|---|
Molecular Weight |
244.14 g/mol |
IUPAC Name |
4,4,5,5-tetramethyl-2-[(E)-2-phenylprop-1-enyl]-1,3,2-dioxaborolane |
InChI |
InChI=1S/C15H21BO2/c1-12(13-9-7-6-8-10-13)11-16-17-14(2,3)15(4,5)18-16/h6-11H,1-5H3/b12-11+ |
InChI Key |
UWZANNWZLJPRSC-VAWYXSNFSA-N |
Isomeric SMILES |
B1(OC(C(O1)(C)C)(C)C)/C=C(\C)/C2=CC=CC=C2 |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C=C(C)C2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-4,4,5,5-Tetramethyl-2-(2-phenylprop-1-en-1-yl)-1,3,2-dioxaborolane typically involves the reaction of a suitable boronic acid or boronate ester with an appropriate alkene. One common method is the palladium-catalyzed cross-coupling reaction, known as the Suzuki-Miyaura coupling. This reaction involves the use of a palladium catalyst, a base, and a solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF). The reaction conditions often require heating to facilitate the coupling process.
Industrial Production Methods
In an industrial setting, the production of (E)-4,4,5,5-Tetramethyl-2-(2-phenylprop-1-en-1-yl)-1,3,2-dioxaborolane may involve large-scale batch or continuous flow processes. These methods are designed to optimize yield and purity while minimizing costs and environmental impact. The use of automated reactors and advanced purification techniques, such as chromatography, ensures the efficient production of high-quality compounds.
Chemical Reactions Analysis
Types of Reactions
(E)-4,4,5,5-Tetramethyl-2-(2-phenylprop-1-en-1-yl)-1,3,2-dioxaborolane undergoes various types of chemical reactions, including:
Oxidation: The boron atom can be oxidized to form boronic acids or boronates.
Reduction: The compound can be reduced to form borohydrides.
Substitution: The phenylprop-1-en-1-yl group can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in reactions with (E)-4,4,5,5-Tetramethyl-2-(2-phenylprop-1-en-1-yl)-1,3,2-dioxaborolane include:
Oxidizing agents: Hydrogen peroxide, sodium perborate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Electrophiles: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide can yield boronic acids, while reduction with sodium borohydride can produce borohydrides.
Scientific Research Applications
(E)-4,4,5,5-Tetramethyl-2-(2-phenylprop-1-en-1-yl)-1,3,2-dioxaborolane has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions.
Biology: Employed in the development of boron-containing drugs and as a tool for studying enzyme mechanisms.
Medicine: Investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: Utilized in the production of advanced materials, such as polymers and electronic components.
Mechanism of Action
The mechanism of action of (E)-4,4,5,5-Tetramethyl-2-(2-phenylprop-1-en-1-yl)-1,3,2-dioxaborolane involves its ability to form stable complexes with various substrates. The boron atom in the compound can coordinate with nucleophiles, facilitating the formation of new chemical bonds. This property is particularly useful in catalytic processes, where the compound acts as a ligand to stabilize transition states and lower activation energies.
Comparison with Similar Compounds
Similar Compounds
Phenylboronic acid: A simpler boronic acid with similar reactivity but lacking the dioxaborolane ring.
4,4,5,5-Tetramethyl-2-(2-phenylprop-1-en-1-yl)-1,3,2-dioxaborinane: A structurally similar compound with a different ring system.
Uniqueness
(E)-4,4,5,5-Tetramethyl-2-(2-phenylprop-1-en-1-yl)-1,3,2-dioxaborolane is unique due to its combination of a boron atom within a dioxaborolane ring and a phenylprop-1-en-1-yl group. This structure imparts distinct reactivity and stability, making it a valuable reagent in various chemical transformations.
Biological Activity
The compound 2,2'-[[2-(Allyloxy)-1,3-phenylene]bis(methylene)]bis(oxirane] , also known as 2,2'-[1,3-phenylenebis(oxymethylene)]bis(allyloxy) , is an organic compound with significant potential in various applications due to its unique structure and properties. This compound features two epoxide groups and an allyloxy group attached to a phenylene unit, which may influence its biological activity.
- Molecular Formula : C15H18O4
- Molecular Weight : Approximately 262.3 g/mol
- Structure : The structure consists of a bis(oxirane) framework, contributing to its reactivity and potential applications in medicinal chemistry and polymer chemistry.
Biological Activity
Research into the biological activity of this compound is still emerging. However, several studies indicate that compounds with similar structures can interact with biological molecules such as proteins and nucleic acids through covalent bonding due to their electrophilic nature. This interaction can lead to modifications that may enhance or inhibit biological activity.
- Covalent Bonding : The electrophilic nature of the epoxide groups allows for covalent bonding with nucleophiles in biological systems.
- Reactivity with Proteins : Similar compounds have shown the ability to modify protein structures, potentially altering their function.
- Nucleic Acid Interaction : There is potential for interaction with DNA or RNA, which could lead to implications in gene expression modulation.
Comparative Analysis with Similar Compounds
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 1,3-Diglycidyl-2-(glycidyloxy)benzene | C15H18O4 | Contains two glycidyl ether groups |
| Diglycidyl ether of resorcinol | C15H14O4 | Known for strong adhesive properties |
| 2,6-Diglycidylphenyl glycidyl ether | C18H20O4 | Used extensively in epoxy resin formulations |
| 1,3-Bis(2,3-epoxypropoxy)benzene | C15H18O4 | Exhibits similar reactivity patterns |
The unique allyloxy substitution on the phenylene backbone combined with dual epoxide functionalities may offer enhanced reactivity compared to other glycidyl ethers.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
